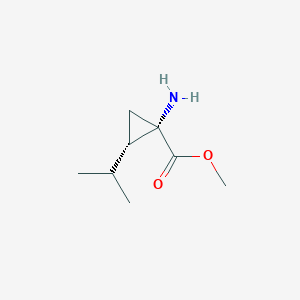
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate is a chiral cyclopropane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group transformations One common method involves the reaction of an isopropyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate: The enantiomer of the compound with similar but distinct biological activities.
Cyclopropane derivatives: Compounds with similar cyclopropane rings but different substituents.
Uniqueness
(1S,2S)-Methyl 1-amino-2-isopropylcyclopropanecarboxylate is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and other cyclopropane derivatives. This makes it a valuable compound for studying stereochemical effects in biological systems.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
methyl (1S,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-4-8(6,9)7(10)11-3/h5-6H,4,9H2,1-3H3/t6-,8-/m0/s1 |
InChI-Schlüssel |
WUSFTPRVCOZISP-XPUUQOCRSA-N |
Isomerische SMILES |
CC(C)[C@@H]1C[C@]1(C(=O)OC)N |
Kanonische SMILES |
CC(C)C1CC1(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


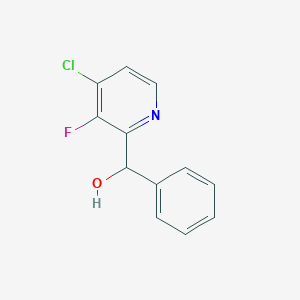
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
![6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15242242.png)
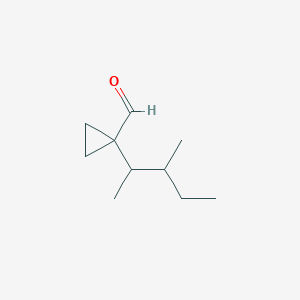
![1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine](/img/structure/B15242249.png)
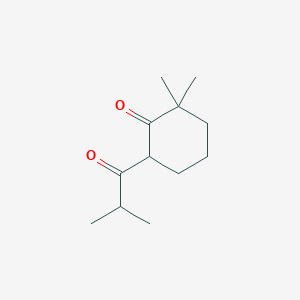
![2-[(2-Chloro-6-fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B15242266.png)
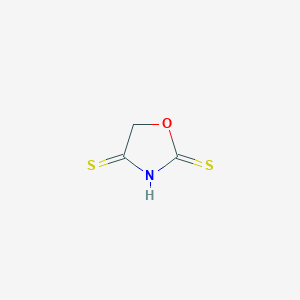
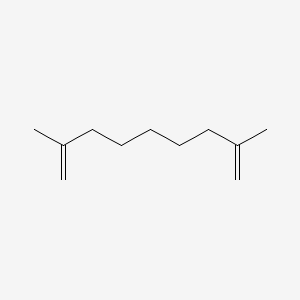
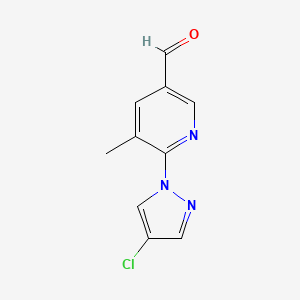

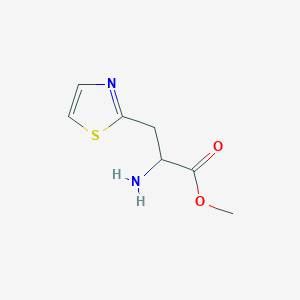
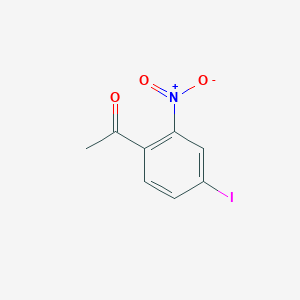
![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thietane]](/img/structure/B15242303.png)
